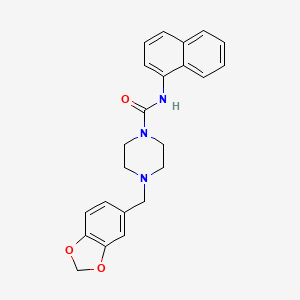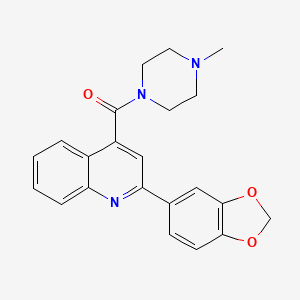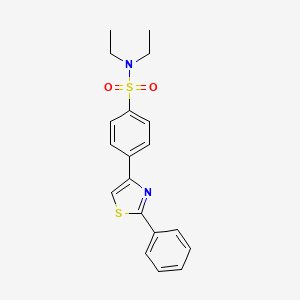![molecular formula C30H30N6 B3437845 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3437845.png)
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
描述
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
准备方法
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production time .
化学反应分析
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2. By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy .
相似化合物的比较
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK2 inhibitors.
Pyrido[2,3-d]pyrimidine: Known for their anticancer properties through protein kinase inhibition.
Quinazoline: Widely studied for their role as protein kinase inhibitors in cancer therapy.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor .
属性
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6/c1-23-12-14-24(15-13-23)21-36-30-27(20-33-36)29(31-22-32-30)35-18-16-34(17-19-35)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-15,20,22,28H,16-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQWRMNXPMDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(3-methylphenyl)-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3437771.png)
![4-chloro-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3437785.png)
![N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-4-METHYLBENZENESULFONAMIDE](/img/structure/B3437792.png)
![ethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3437793.png)


![1-(2,5-dimethylphenyl)-4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)piperazine](/img/structure/B3437815.png)
![1,4-bis[3-(1,3-benzodioxol-5-yl)acryloyl]piperazine](/img/structure/B3437824.png)
![methyl {[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3437828.png)
![1-[(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B3437830.png)


![2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B3437849.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)
